molecular formula C12H18N2O2 B1582562 Adamantane-1,3-dicarboxamide CAS No. 62472-39-3

Adamantane-1,3-dicarboxamide

Cat. No.: B1582562
CAS No.: 62472-39-3
M. Wt: 222.28 g/mol
InChI Key: FVMNWHMVTYBYGW-UHFFFAOYSA-N
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Description

Adamantane-1,3-dicarboxamide is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon known for its unique cage-like structure. This compound features two carboxamide groups attached to the 1 and 3 positions of the adamantane framework, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantane-1,3-dicarboxamide typically begins with the preparation of 1,3-adamantane dicarboxylic acid. This can be achieved through a two-step reaction starting from adamantane carboxylic acid. The first step involves the oxidation of adamantane carboxylic acid using concentrated sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantane carboxylic acid. The second step involves the carboxylation of 3-hydroxy-1-adamantane carboxylic acid with methanoic acid under the influence of concentrated sulfuric acid, yielding 1,3-adamantane dicarboxylic acid . The final step is the amidation of 1,3-adamantane dicarboxylic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.

    Substitution: The adamantane framework allows for various substitution reactions, where different functional groups can replace the hydrogen atoms on the cage structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Adamantane-1,3-dicarboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique cage structure allows it to fit into various biological receptors, potentially inhibiting or modulating their activity. For instance, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) glutamate receptor, which plays a crucial role in neuroprotection .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual carboxamide groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the design of drug delivery systems and as a scaffold for developing new pharmaceuticals .

Properties

IUPAC Name

adamantane-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNWHMVTYBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352251
Record name 1,3-ADAMANTANEDICARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-39-3
Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62472-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-ADAMANTANEDICARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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